![molecular formula C18H17N3O3 B2580412 N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide CAS No. 1334371-35-5](/img/structure/B2580412.png)
N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide
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Overview
Description
Phenoxymethylpenicillin, also known as Penicillin V or Penicillin VK, is a narrow-spectrum antibiotic used to prevent and treat mild to moderately severe infections in the respiratory tract, skin, and soft tissues . It is a phenoxymethyl analog of Penicillin G, or benzylpenicillin .
Synthesis Analysis
The synthesis of phenoxymethylpenicillin involves reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild conditions .Molecular Structure Analysis
Phenoxymethylpenicillin has a molecular weight of 350.39 g/mol and a chemical formula of C16H18N2O5S . It has a polar surface area of 98.77 Ų and a rotatable bond count of 5 .Chemical Reactions Analysis
The chemical reactions of phenoxymethylpenicillin involve precipitation reactions, which are used to separate ions from a solution . The solid precipitate can be separated from the liquid components using filtration .Physical And Chemical Properties Analysis
Phenoxymethylpenicillin is relatively stable to gastric acid and can therefore be administered orally . It has a melting point of 120–128 °C (248–262 °F) .Scientific Research Applications
Synthesis and Characterization
- A study on the synthesis and characterization of novel benzimidazole derivatives, including oxadiazole-bearing benzimidazoles, was conducted. These compounds were evaluated for their anticonvulsant screening, showing potent activity in some derivatives (Shaharyar et al., 2016).
- Another research focused on the synthesis, structural characterization, and antibacterial properties of Schiff base compounds containing the oxadiazole moiety. These compounds demonstrated significant antibacterial activities against specific strains (Kakanejadifard et al., 2013).
Pharmacological Applications
- A series of benzamides containing the oxadiazole moiety were synthesized and evaluated for anticancer activity against several cancer cell lines, with some compounds exhibiting higher activities than reference drugs (Ravinaik et al., 2021).
- Quinoxaline-oxadiazole hybrids were assessed for antimicrobial and antiprotozoal activities, displaying promising results against bacterial, fungal, and Trypanosoma cruzi infections (Patel et al., 2017).
- Novel benzophenone appended oxadiazole derivatives were synthesized and shown to exhibit cyclooxygenase-2 antagonist activity, offering potential for inflammatory paw edema amelioration (Puttaswamy et al., 2018).
Safety And Hazards
properties
IUPAC Name |
N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c22-16(12-11-14-7-3-1-4-8-14)19-18-21-20-17(24-18)13-23-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZMOGKQDBYTCTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=NN=C(O2)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide |
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